molecular formula C17H23N3O2 B159406 (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine CAS No. 131864-67-0

(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Cat. No. B159406
M. Wt: 301.4 g/mol
InChI Key: CSGQGLBCAHGJDR-GJZGRUSLSA-N
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Description

“(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” is a compound that belongs to the class of oxazolines . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .


Synthesis Analysis

The synthesis of oxazolines has been a subject of many investigations . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The molecular formula of “(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” is C15H26N2O2 . It is a liquid at 20 degrees Celsius .


Chemical Reactions Analysis

The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

“(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” is a colorless to light yellow clear liquid . It has a molecular weight of 266.39 . It has a flash point of 125 °C .

Scientific Research Applications

  • Catalysis in Polymerization : This compound has been used in the synthesis of a chromium(III) complex that catalyzes ethylene homopolymerization and ethylene/1-hexene copolymerization (Esteruelas et al., 2002).

  • Optical Activity and Luminescence : In a study, chiral derivatives of pyridine bis(oxazoline) were used in lanthanide ions and octacyanotungstate(V) metalloligand combinations, leading to bimetallic CN(-)-bridged coordination chains with optical activity and luminescence (Chorazy et al., 2014).

  • Asymmetric Catalysis : The compound has been applied in asymmetric catalytic cyclopropanation of olefins and diazoacetates using a chiral ruthenium(II) complex (Nishiyama et al., 1995).

  • Asymmetric Hydrosilylation of Ketones : A study developed new ligands embodying bis(oxazolinyl)pyridine for rhodium-catalyzed asymmetric hydrosilylation of ketones (Ghoshal et al., 2010).

  • Synthesis of Ruthenium(II) Complexes : Research focused on stereochemically controlled synthesis of ruthenium(II) complexes containing bis(oxazolin-2'-yl)pyridine ligands (Cadierno et al., 1999).

  • Iron Dialkyl Complexes for Catalytic Hydrosilylation : Enantiopure pyridine bis(oxazoline) iron dialkyl complexes were explored for catalytic hydrosilylation of ketones (Tondreau et al., 2009).

  • Ethylene Polymerization Catalysis : The compound was used in ruthenium and iron complexes exhibiting moderate catalytic activity for ethylene polymerization (Nomura et al., 2000).

  • Spin States in Iron(II) Complexes : Research on homochiral and heterochiral isomers of iron(II) complexes with pyridine bis(oxazoline) derivatives focused on their spin states (Burrows et al., 2017).

Safety And Hazards

The compound should be stored under inert gas . It is sensitive to moisture . For safety data, please refer to the Safety Data Sheet (SDS) .

Future Directions

The future directions for the study of “(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more .

properties

IUPAC Name

(4R)-4-propan-2-yl-2-[6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQGLBCAHGJDR-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350834
Record name (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

CAS RN

131864-67-0
Record name i-Pr-pybox, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131864670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name I-PR-PYBOX, (R,R)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
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(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
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(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
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(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
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(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Reactant of Route 6
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Citations

For This Compound
7
Citations
M Tsuji, R Sakai, T Satoh, H Kaga, T Kakuchi - Macromolecules, 2002 - ACS Publications
For the enantiomer-selective polymerization of a racemic monomer, various examples have been reported based on the ionic and coordination polymerizations; eg, high enantiomer …
Number of citations: 36 pubs.acs.org
A Kato, I Nakagome, K Sato, A Yamamoto… - Organic & …, 2016 - pubs.rsc.org
We report on the synthesis and biological evaluation of a series of α-1-C-alkylated 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives as pharmacological chaperones for Gaucher …
Number of citations: 48 pubs.rsc.org
H Nishiyama - tcichemicals.com
The chiral ligands, N, N, N and N, C, N-tridentate ligands {bis (oxazolinyl) pyridine [Pybox] and bis (oxazolinyl) phenyl [Phebox]}, have been reviewed to show their high potential for …
Number of citations: 2 www.tcichemicals.com
Y Okayasu, J Yuasa - Molecular Systems Design & Engineering, 2018 - pubs.rsc.org
This work demonstrates a methodology for the evaluation of circularly polarized luminescence of a chiral europium(III) (EuIII) complex species in an ensemble system. The chiral EuIII …
Number of citations: 29 pubs.rsc.org
Y Natori, T Sakuma, H Watanabe, H Wakamatsu… - Tetrahedron, 2019 - Elsevier
We achieved synthesis of seven stereoisomers of 1-Cn-butyl-L-iminofuranose derivatives using catalytic asymmetric alkylation and Negishi coupling as key reactions. The synthetic …
Number of citations: 3 www.sciencedirect.com
Y Okayasu, H Kamebuchi, J Yuasa - Dalton Transactions, 2018 - pubs.rsc.org
This work demonstrated that the ligand symmetry of europium(III) complexes controls the ratiometric luminescence characteristics of lanthanides. Nona-coordinated europium(III) …
Number of citations: 9 pubs.rsc.org
構造と特性 - researchgate.net
図 2 の触媒設計に基づき, アミン酸化に有効な触媒系の最適化を行った. その結果, CuBr-2, 2’-t Bu2bipy 錯体と keto-ABNO を 2.5~ 10mol% 用い, 銅の 3 倍量の DMAP を添加することで, 室温…
Number of citations: 0 www.researchgate.net

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